molecular formula C10H14N4 B15263411 N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine

Cat. No.: B15263411
M. Wt: 190.25 g/mol
InChI Key: XAARRKRJCUFHTQ-UHFFFAOYSA-N
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Description

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their versatile applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with 2-chloro-4,5-dihydro-1H-imidazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually include heating the reactants to a specific temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole hydrides. Substitution reactions can result in a variety of substituted imidazole derivatives .

Scientific Research Applications

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of the dihydro-imidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H14N4/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14)

InChI Key

XAARRKRJCUFHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCN2)N

Origin of Product

United States

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